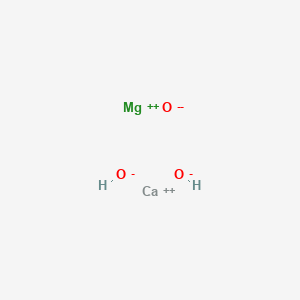
Calcium magnesium hydroxide oxide (CaMg(OH)2O)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium magnesium dihydroxide oxide, with the molecular formula CaH₂MgO₃, is an inorganic compound that combines the properties of calcium, magnesium, and hydroxide ions. This compound is known for its stability and versatility in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Calcium magnesium dihydroxide oxide can be synthesized through the reaction of calcium oxide (CaO) and magnesium hydroxide (Mg(OH)₂) in an aqueous medium. The reaction typically involves mixing the reactants in water, followed by controlled heating to facilitate the formation of the compound. The reaction can be represented as: [ \text{CaO} + \text{Mg(OH)}_2 \rightarrow \text{CaH}_2\text{MgO}_3 ]
Industrial Production Methods
Industrial production of calcium magnesium dihydroxide oxide often involves the use of dolomite (CaMg(CO₃)₂) as a raw material. The dolomite is calcined to produce a mixture of calcium oxide and magnesium oxide, which is then hydrated to form the desired compound. The process involves precise control of temperature and reaction conditions to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Calcium magnesium dihydroxide oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form calcium carbonate (CaCO₃) and magnesium oxide (MgO).
Reduction: Under reducing conditions, it can be converted back to its constituent oxides.
Substitution: It can participate in substitution reactions with acids to form corresponding salts and water.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Reducing agents such as hydrogen or carbon monoxide.
Substitution: Acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Calcium carbonate (CaCO₃) and magnesium oxide (MgO).
Reduction: Calcium oxide (CaO) and magnesium hydroxide (Mg(OH)₂).
Substitution: Calcium chloride (CaCl₂) or calcium sulfate (CaSO₄) and magnesium chloride (MgCl₂) or magnesium sulfate (MgSO₄).
Wissenschaftliche Forschungsanwendungen
Calcium magnesium dihydroxide oxide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions, including the synthesis of organic compounds.
Biology: Employed in the preparation of biological buffers and as a component in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems and as an antacid.
Industry: Utilized in the production of refractory materials, ceramics, and as a desiccant.
Wirkmechanismus
The mechanism of action of calcium magnesium dihydroxide oxide involves its ability to neutralize acids and act as a source of calcium and magnesium ions. In biological systems, it can interact with cellular pathways to regulate pH and provide essential minerals for various physiological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Calcium hydroxide (Ca(OH)₂):
Magnesium hydroxide (Mg(OH)₂): Commonly used as an antacid and laxative.
Calcium oxide (CaO):
Magnesium oxide (MgO): Used in refractory materials and as a dietary supplement.
Uniqueness
Calcium magnesium dihydroxide oxide is unique due to its combined properties of calcium and magnesium, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions and its role in providing essential minerals further highlight its significance.
Eigenschaften
CAS-Nummer |
58398-71-3 |
|---|---|
Molekularformel |
CaH2MgO3 |
Molekulargewicht |
114.40 g/mol |
IUPAC-Name |
calcium;magnesium;oxygen(2-);dihydroxide |
InChI |
InChI=1S/Ca.Mg.2H2O.O/h;;2*1H2;/q2*+2;;;-2/p-2 |
InChI-Schlüssel |
UEURCQNQTWXPEE-UHFFFAOYSA-L |
Kanonische SMILES |
[OH-].[OH-].[O-2].[Mg+2].[Ca+2] |
Physikalische Beschreibung |
Dry Powder |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,17,17,17-Dotriacontafluoro-16-(trifluoromethyl)heptadecyl]oxirane](/img/structure/B12733011.png)







